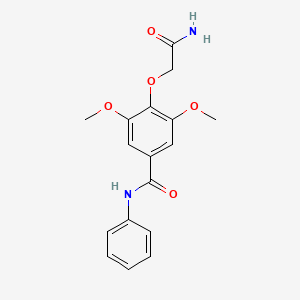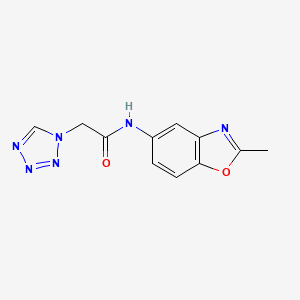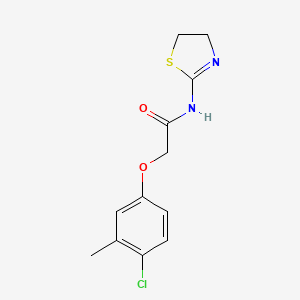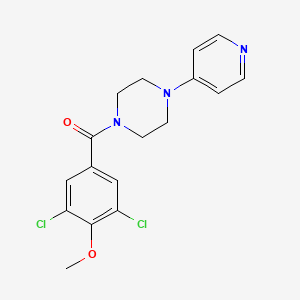
4-(3-fluorophenyl)-5-(oxan-4-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-fluorophenyl)-5-(oxan-4-yl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as FO-Pyrazole and has been used in studies related to drug discovery, cancer research, and neuroscience.
Wirkmechanismus
The mechanism of action of FO-Pyrazole is not fully understood, but it is believed to act through the inhibition of various cellular pathways. FO-Pyrazole has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cell signaling and regulation. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
FO-Pyrazole has been found to have significant biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. Additionally, FO-Pyrazole has been found to have neuroprotective effects, reducing the toxicity of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
FO-Pyrazole has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. However, it also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on FO-Pyrazole. One area of interest is the development of new cancer therapies based on the anticancer activity of FO-Pyrazole. Additionally, further studies are needed to fully understand the mechanism of action of FO-Pyrazole and its potential applications in the treatment of neurodegenerative diseases. Other future directions include the development of new synthesis methods for FO-Pyrazole and the optimization of its properties for use in various applications.
Conclusion:
FO-Pyrazole is a promising chemical compound with potential applications in various areas of scientific research. Its synthesis method has been optimized to produce high yields of FO-Pyrazole with good purity. FO-Pyrazole has been extensively studied for its potential applications in drug discovery, cancer research, and neuroscience. While the mechanism of action of FO-Pyrazole is not fully understood, it has been found to have significant biochemical and physiological effects on cells. Further research is needed to fully understand the potential applications of FO-Pyrazole and to develop new synthesis methods and optimize its properties for use in various applications.
Synthesemethoden
The synthesis of FO-Pyrazole involves the reaction between 3-fluorobenzaldehyde and 4-hydroxy-2-oxanone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to FO-Pyrazole. This synthesis method has been optimized to produce high yields of FO-Pyrazole with good purity.
Wissenschaftliche Forschungsanwendungen
FO-Pyrazole has been extensively studied for its potential applications in drug discovery. It has been shown to have significant anticancer activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, FO-Pyrazole has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have also shown that FO-Pyrazole can act as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)-5-(oxan-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-12-3-1-2-11(8-12)13-9-16-17-14(13)10-4-6-18-7-5-10/h1-3,8-10H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNALUDYJIUVLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide](/img/structure/B7644569.png)


![N-[4-[2-(3-ethoxypropylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644580.png)


![5-chloro-2-methoxy-N-[4-(pyrrolidin-1-ylmethyl)phenyl]benzamide](/img/structure/B7644606.png)



![6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B7644630.png)
![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]phthalazin-1-amine](/img/structure/B7644636.png)
![N-[2-oxo-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7644648.png)